molecular formula C15H7FN2O3 B068505 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-75-9

8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B068505
M. Wt: 282.23 g/mol
InChI Key: BLWNESMUMSQRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, also known as FHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of quinazoline-based molecules and has been found to exhibit a range of biological activities.

Mechanism Of Action

The mechanism of action of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it has been proposed to act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to induce apoptosis in cancer cells, which may contribute to its cytotoxic effects.

Biochemical And Physiological Effects

8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been found to exhibit significant cytotoxic effects against various cancer cell lines, which makes it a promising candidate for cancer therapy. However, one of the limitations of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione is its relatively low solubility in water, which may pose challenges for its use in in vivo experiments.

Future Directions

There are several potential future directions for research on 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic effects in animal models. In addition, the development of novel derivatives of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione may also be explored to enhance its potency and selectivity.

Synthesis Methods

The synthesis of 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione can be achieved through a multistep process that involves the reaction of 2-aminobenzamide with various reagents, including 2-bromo-4-fluoroaniline, sodium hydride, and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its potential applications in cancer therapy, as it has been found to exhibit significant cytotoxic effects against various cancer cell lines. In addition, 8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

169038-75-9

Product Name

8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione

Molecular Formula

C15H7FN2O3

Molecular Weight

282.23 g/mol

IUPAC Name

8-fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H7FN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H

InChI Key

BLWNESMUMSQRHW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F

synonyms

Indolo[2,1-b]quinazoline-6,12-dione, 8-fluoro-4-hydroxy-

Origin of Product

United States

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